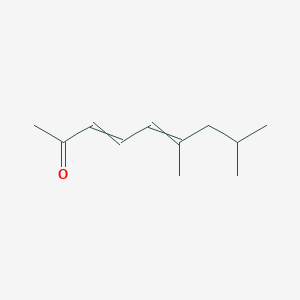

6,8-Dimethyl-3,5-nonadien-2-one

Cat. No. B8345973

M. Wt: 166.26 g/mol

InChI Key: UEHONTCNOHEQEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04198532

Procedure details

200 g of freshly distilled 6,8-dimethyl-3,5-nonadien-2-one and 2 g of copper chromite are placed in a 1 liter steel autoclave which is provided with a magnetic stirrer (Autoclave Engineers, Inc.). The autoclave is flushed with hydrogen and it is firstly placed under a pressure of 30 bar of hydrogen. The autoclave is now heated rapidly to 100° C. and then slowly within 3 hours to 170° C. The pressure is then adjusted to 50 bar and the temperature is fixed at 200° C. The theoretical amount of hydrogen to be absorbed amounts to 90 liters. The autoclave is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C. After 5 hours, 7% of unsaturated material is still present in the mixture. The hydrogenation is continued for a further 6 hours in order to reduce the amount of non-hydrogenated product to 0.2%. The resulting crude product is separated from the catalyst by filtration and then distilled. There are obtained 171 g (83%) of chemically pure 2,4-dimethyl-nonan- 8-ol of boiling point 91° C./6 mmHg; nD20 =1.4368. 136 g of this product are designated at being olfactorily good (yield 83% or 65.7% respectively).

[Compound]

Name

steel

Quantity

1 L

Type

solvent

Reaction Step Three

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][CH:10]([CH2:9][CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH:6]([OH:8])[CH3:7])[CH3:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CC=CC(C)=O)CC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr](=O)([O-])[O-].[Cu+2]

|

Step Three

[Compound]

|

Name

|

steel

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is provided with a magnetic stirrer (Autoclave Engineers, Inc.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave is flushed with hydrogen and it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fixed at 200° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The theoretical amount of hydrogen to be absorbed amounts to 90 liters

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The hydrogenation is continued for a further 6 hours in order

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting crude product is separated from the catalyst by filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(CCCC(C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |